molecular formula C14H16FN3O2 B2689920 (E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide CAS No. 2411325-36-3

(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide

Cat. No.: B2689920
CAS No.: 2411325-36-3
M. Wt: 277.299
InChI Key: TVDQMBDHKRUAKR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a selective inhibitor of a specific protein kinase, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide involves the inhibition of a specific protein kinase. This kinase plays a key role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this kinase, this compound can disrupt these cellular processes, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have potent anti-proliferative effects, making it a promising candidate for cancer research. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide in lab experiments include its potency and selectivity as a protein kinase inhibitor. It can be used as a tool to study various cellular processes and has potential applications in drug development and cancer research. However, there are also limitations to its use, including its potential toxicity and the need for careful control of reaction conditions to obtain a high yield of the desired product.

Future Directions

There are numerous future directions for research on (E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide. Some potential areas of focus include:
1. Further studies on the biochemical and physiological effects of this compound, including its potential applications in the treatment of neurodegenerative diseases.
2. Development of new synthetic methods for this compound that are more efficient and environmentally friendly.
3. Investigation of the potential use of this compound as a tool in various biochemical and physiological studies.
4. Further research on the potential applications of this compound in drug development, particularly in the treatment of cancer.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields. Its mechanism of action involves the inhibition of a specific protein kinase, and it has been shown to have potent anti-proliferative effects and potential neuroprotective effects. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug development and other areas of research.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide involves several steps. The starting materials are commercially available and can be easily obtained. The synthesis involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to obtain a high yield of the desired product.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide has been extensively studied for its potential applications in various fields. It has been shown to be a potent inhibitor of a specific protein kinase, making it a promising candidate for drug development. In addition, it has been studied for its potential applications in cancer research, as well as for its use as a tool in various biochemical and physiological studies.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-18(2)7-3-4-14(19)16-9-12-11-8-10(15)5-6-13(11)20-17-12/h3-6,8H,7,9H2,1-2H3,(H,16,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDQMBDHKRUAKR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NOC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NOC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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